molecular formula C8H16O B074718 1-Cyclohexylethanol CAS No. 1193-81-3

1-Cyclohexylethanol

Cat. No. B074718
CAS RN: 1193-81-3
M. Wt: 128.21 g/mol
InChI Key: JMSUNAQVHOHLMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Understanding the molecular structure of 1-Cyclohexylethanol is crucial for its application in synthesis and the development of new compounds. The structure influences its reactivity and interaction with other molecules. Although specific studies on the molecular structure of 1-Cyclohexylethanol were not highlighted, the research on related cyclohexane derivatives provides insights into the structural aspects that could affect its chemical behavior.

Chemical Reactions and Properties

The chemical reactions involving 1-Cyclohexylethanol and its derivatives are diverse, demonstrating the compound's reactivity and utility in organic synthesis. For example, the synthesis of poly(styrene-block-1,3-cyclohexadiene)s shows the polymerization potential of cyclohexadiene derivatives, which could relate to the chemical behavior of 1-Cyclohexylethanol (Kunlun Hong and J. Mays, 2001).

Scientific Research Applications

  • Reduction and Deoxygenation of Epoxides : 1-Cyclohexylethanol was used as a product in the study of free radical-mediated reduction and deoxygenation of epoxides, potentially relevant for anti-AIDS chemotherapy synthesis (RajanBabu, Nugent, & Beattie, 1990).

  • Cyclohexane Degradation : Research on the degradation of cyclohexane by Rhodococcus sp. EC1 indicated its potential as a biological resource for removing cyclohexane and other hydrocarbons, which might be related to the pathways involving 1-Cyclohexylethanol (Lee & Cho, 2008).

  • Hydrogenation in Supercritical Carbon Dioxide : A study on the hydrogenation of 1- and 2-phenylethanols over noble metal catalysts in supercritical carbon dioxide identified 1-Cyclohexylethanol as a major product, highlighting its relevance in catalytic ring hydrogenation (Sato et al., 2006).

  • Synthesis of Carbon Nanotubes : Cyclohexanol, closely related to 1-Cyclohexylethanol, was used as a carbon precursor in the synthesis of multiwall carbon nanotubes, suggesting possible applications of similar compounds in nanotechnology (Shirazi et al., 2011).

  • Self-Organizing Systems in Liquids : The impact of the steric hindrance of 1-Cyclohexylethanol and its influence on self-assembling phenomena in liquids was studied, indicating its role in molecular interactions and self-organization (Nowok et al., 2021).

  • Enantioselective Microbial Oxidation : The reactivity of 1-Cyclohexylethanol in enantioselective microbial oxidation by Geotrichum candidum was explored, demonstrating its potential in stereoselective organic synthesis (Nakamura, Inoue, & Ohno, 1994).

  • Liquid-Phase Dehydration Studies : Research on the dehydration of 1-phenylethanol over various catalysts in cyclohexane solvent provided insights into reaction kinetics and mechanisms that could be relevant to 1-Cyclohexylethanol chemistry (Bertero, Apesteguía, & Marchi, 2009).

Safety And Hazards

1-Cyclohexylethanol is a combustible liquid that is harmful in contact with skin and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-cyclohexylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUNAQVHOHLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047643
Record name 1-Cyclohexylethanol
Source EPA DSSTox
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid / Clean, fresh aroma
Record name (\u00b1)-1-Cyclohexylethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble, Soluble (in ethanol)
Record name (\u00b1)-1-Cyclohexylethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.928
Record name (\u00b1)-1-Cyclohexylethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Cyclohexylethanol

CAS RN

1193-81-3
Record name 1-Cyclohexylethanol
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Record name alpha-Methylcyclohexanemethanol
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Record name 1-Cyclohexylethanol
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Record name 1-Cyclohexylethanol
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Record name Cyclohexanemethanol, .alpha.-methyl-
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Record name 1-Cyclohexylethanol
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Record name 1-cyclohexylethanol
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Record name 1-CYCLOHEXYLETHANOL
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Synthesis routes and methods I

Procedure details

A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3.THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 m) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. and the BH3.THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about five min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for two hr at RT under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concertrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for thirty min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
Quantity
922 mL
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three liter three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3 ·THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 mole) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. the BH3 ·THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about 5 min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for 2 hr at room temperature under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concentrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for 30 min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
[Compound]
Name
three
Quantity
3 L
Type
reactant
Reaction Step One
[Compound]
Name
BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
119.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
·THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexylethanol
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylethanol
Reactant of Route 3
Reactant of Route 3
1-Cyclohexylethanol
Reactant of Route 4
1-Cyclohexylethanol
Reactant of Route 5
Reactant of Route 5
1-Cyclohexylethanol
Reactant of Route 6
1-Cyclohexylethanol

Citations

For This Compound
540
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2019 - fragrancematerialsafetyresource …
… safety concerns for 1-cyclohexylethanol for skin … 1-cyclohexylethanol is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; 1-cyclohexylethanol …
V Schwaab, F Hemauer, EM Freiberger… - The Journal of …, 2023 - ACS Publications
… reaction of 1-cyclohexylethanol to acetophenone on a Pt(111… surface reactions of 1-cyclohexylethanol and acetophenone … We find a stepwise dehydrogenation of 1-cyclohexylethanol: …
Number of citations: 2 pubs.acs.org
OS Mohamed, SA Ahmed, MF Mostafa… - … of Photochemistry and …, 2008 - Elsevier
… Also, PCO of 1-cyclohexylethanol (3) as a secondary alcohol, gave the corresponding … As discussed before the side chain cleavage of 1-cyclohexylethanol (3) gave cyclohexane which …
Number of citations: 24 www.sciencedirect.com
BS Kwak, TJ Kim, SI Lee - Applied Catalysis A: General, 2003 - Elsevier
… On Pd or Ni, the formation of EB is predominant while on Ru or Pt, that of 1-cyclohexylethanol (CHE) prevails. By carefully designing the catalyst and selecting the reaction condition, …
Number of citations: 17 www.sciencedirect.com
A Nowok, M Dulski, J Grelska… - The Journal of …, 2021 - ACS Publications
A series of five alcohols (3-methyl-2-butanol, 1-cyclopropylethanol, 1-cyclopentylethanol, 1-cyclohexylethanol, and 1-phenylethanol) was used to study the impact of the size of steric …
Number of citations: 24 pubs.acs.org
J Feng, YH Zhong, SH Dai - IOP Conference Series: Materials …, 2018 - iopscience.iop.org
… There is no 1-cyclohexylethanol or ethylcyclohexane in the products, indicating that Pd/C is … No 1-cyclohexylethanol or ethylcyclohexane is detected in the products, suggesting that Pd/…
Number of citations: 3 iopscience.iop.org
J Masson, P Cividino, J Court - Applied Catalysis A: General, 1997 - Elsevier
… surface which diminishes strongly the adsorption at the aromatic ring of acetophenone and of lphenylethanol; the formation of cyclohexylmethylketone and of 1-cyclohexylethanol …
Number of citations: 49 www.sciencedirect.com
C Csajagi, G Szatzker, ER Tőke, L Uerge… - Tetrahedron …, 2008 - Elsevier
… This alcohol and its saturated analogue 1-cyclohexylethanol rac-1b proved to be versatile … rac-1a, the saturated, even more bulky 1-cyclohexylethanol rac-1b and the similar but …
Number of citations: 116 www.sciencedirect.com
MM Chen, N Maeda, A Baiker… - Advanced Materials …, 2013 - Trans Tech Publ
… spectroscopy (MES) and phase sensitive detection (PSD) revealed that PE was more strongly adsorbed on Al2O3 than on Pt and it was not further hydrogenated to 1-cyclohexylethanol (…
Number of citations: 1 www.scientific.net
XB Zhang - Reaction Kinetics, Mechanisms and Catalysis, 2011 - akjournals.com
… When the conversion is close to 100% at 353 K, a small amount of 1-cyclohexylethanol (0.2%) was … AP acetophenone, PE 1-phenylethanol, CHE 1-cyclohexylethanol, EB ethyl benzene …
Number of citations: 17 akjournals.com

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